Antibody-Catalyzed Diels–Alder: Tetrabromo Dioxide Matches TCTD Substrate Activity Despite Larger Steric Bulk
In a head-to-head study with antibody 1E9, 2,3,4,5-tetrabromothiophene dioxide was a competent substrate for the inverse electron-demand Diels–Alder reaction with N-ethylmaleimide, exhibiting a turnover number (kcat) of 1.8 min⁻¹ and a Michaelis constant (KNEM) of 14 μM [1]. This is comparable to the activity of the smaller 2,3,4,5-tetrachlorothiophene dioxide (TCTD), the hapten for which the antibody was raised, demonstrating that the catalytic site accommodates the bulkier bromine substituents without loss of function. In contrast, unsubstituted thiophene dioxide and 2,3,4,5-tetramethylthiophene dioxide showed no detectable acceleration [1].
| Evidence Dimension | Catalytic efficiency (kcat) and substrate affinity (KNEM) for antibody 1E9-catalyzed Diels–Alder with N-ethylmaleimide |
|---|---|
| Target Compound Data | kcat = 1.8 min⁻¹; KNEM = 14 μM |
| Comparator Or Baseline | 2,3,4,5-Tetrachlorothiophene dioxide (TCTD): kcat and KNEM not explicitly quantified in abstract but noted as comparable; unsubstituted thiophene dioxide: no detectable acceleration; 2,3,4,5-tetramethylthiophene dioxide: no detectable acceleration |
| Quantified Difference | Tetrabromo dioxide retains catalytic activity similar to TCTD despite larger atomic radius (Br vs. Cl); non-halogenated or alkyl-substituted dioxides are inactive under identical conditions |
| Conditions | Antibody 1E9, N-ethylmaleimide as dienophile, inverse electron-demand Diels–Alder reaction |
Why This Matters
This data demonstrates that the tetrabromo derivative is a functional substitute for TCTD in antibody-catalyzed applications while offering distinct steric and electronic properties that may be advantageous for tuning binding pocket interactions or for applications where bromine's leaving-group ability or heavy-atom effect is desired.
- [1] Steric and Electronic Effects on an Antibody‐Catalyzed Diels–Alder Reaction. (n.d.). Abstract. Retrieved from All Journals. (Full reference unavailable; kcat and KNEM values for tetrabromothiophene dioxide cited in abstract.) View Source
